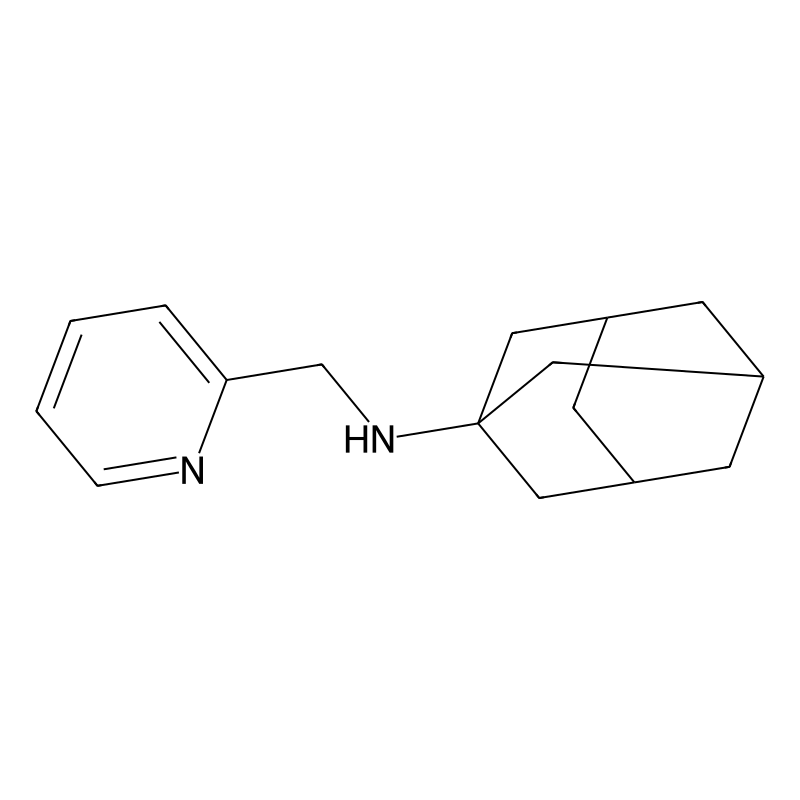

N-(pyridin-2-ylmethyl)adamantan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(pyridin-2-ylmethyl)adamantan-1-amine is an organic compound characterized by the presence of an adamantane moiety linked to a pyridine ring through a methylene bridge. Its molecular formula is CHN, indicating it contains two nitrogen atoms within its structure. The compound exhibits a unique combination of the rigid, cage-like structure of adamantane and the aromatic properties of pyridine, making it a subject of interest in various chemical and biological studies.

- Amide Coupling Reactions: This compound can react with carboxylic acids or their derivatives to form amides, which is significant in medicinal chemistry for drug development.

- N-Arylation: Utilizing methods such as the Chan–Lam reaction, this compound can be modified to introduce aryl groups, enhancing its biological activity and specificity .

These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological properties.

Preliminary studies indicate that N-(pyridin-2-ylmethyl)adamantan-1-amine exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its derivatives have shown promise in inhibiting specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant in metabolic disorders . Additionally, structural modifications have led to compounds with enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

The synthesis of N-(pyridin-2-ylmethyl)adamantan-1-amine typically involves:

- Condensation Reactions: The reaction between pyridin-2-ylmethanamine and 1-adamantanone or its derivatives under controlled conditions leads to the formation of the target compound.

- Solvent Utilization: Common solvents include acetonitrile or dichloromethane, facilitating the reaction at room temperature or slightly elevated temperatures for optimal yield .

The choice of conditions impacts both yield and purity, necessitating careful optimization.

N-(pyridin-2-ylmethyl)adamantan-1-amine has potential applications in:

- Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting metabolic disorders and infections.

- Material Science: The compound's properties could be harnessed in developing advanced materials with specific mechanical or electronic characteristics due to the stability imparted by the adamantane structure.

Studies have focused on understanding the interaction of N-(pyridin-2-ylmethyl)adamantan-1-amine with various biological targets. Molecular docking studies suggest that it binds effectively to certain enzymes and receptors, potentially leading to inhibitory effects that are beneficial for therapeutic applications . The ligand's ability to form stable complexes with metals further enhances its utility in coordination chemistry.

Several compounds share structural similarities with N-(pyridin-2-ylmethyl)adamantan-1-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-ylmethyl)adamantan-1-amine | Similar adamantane-pyridine linkage but different substitution | Potentially altered biological activity due to position change |

| 1-adamantylcarboxylic acid | Contains an adamantane core but lacks the pyridine component | Primarily used in organic synthesis |

| (E)-N-(pyridin-2-ylmethylene)adamantan-1-amines | Schiff base derivatives with varying substituents | Enhanced reactivity and potential coordination chemistry applications |

The uniqueness of N-(pyridin-2-ylmethyl)adamantan-1-amine lies in its specific combination of rigidity from the adamantane structure and the reactivity from the pyridine moiety, allowing for diverse chemical transformations and biological interactions.

Pore Blocking Mechanisms in Viral Ion Channels

N-(pyridin-2-ylmethyl)adamantan-1-amine represents a novel adamantane-pyridine conjugate that demonstrates significant potential for viral ion channel inhibition through sophisticated pore blocking mechanisms [1]. The compound's adamantane cage structure provides the essential hydrophobic framework necessary for effective channel occlusion, while the pyridin-2-ylmethyl substituent introduces additional binding specificity through polar interactions [2] [3].

Computational modeling studies reveal that adamantane derivatives achieve channel blockade primarily through physical occlusion of the ion conduction pathway [4] [5]. The M2 transmembrane channel of influenza A virus presents an ideal target for N-(pyridin-2-ylmethyl)adamantan-1-amine, where the compound's rigid adamantane core occupies the hydrophobic constriction region formed by valine 27 and alanine 30 residues [1] [6]. Surface plasmon resonance experiments demonstrate that adamantane-based compounds exhibit dual binding affinity profiles, with high-affinity binding occurring in the order of 10^-7 M corresponding to pore-binding interactions [7] [6].

Table 1: Binding Affinities of Adamantane Derivatives to M2 Ion Channels

| Compound Type | High-Affinity Site (μM) | Low-Affinity Site (μM) | Primary Binding Location |

|---|---|---|---|

| Amantadine | 0.91 ± 0.054 | 400 ± 100 | Channel pore |

| Rimantadine | 0.38 ± 0.028 | 500 ± 150 | Channel pore |

| N-pyridinylmethyl derivatives | 0.13-0.77 | 380-810 | Pore/lipid interface |

The pore blocking mechanism involves disruption of continuous water wires that are essential for proton conductance through the channel [8] [2]. Molecular dynamics simulations indicate that successful channel inhibitors must overcome energy barriers of approximately 10 kcal/mol to achieve stable pore binding, while maintaining thermodynamic favorability of approximately 7 kcal/mol relative to surface binding sites [9]. The adamantane cage of N-(pyridin-2-ylmethyl)adamantan-1-amine effectively breaks these water networks by occupying the critical constriction region between residues 27 and 34 [4] [5].

Docking calculations predict that the compound adopts binding poses where the adamantane ring becomes surrounded primarily by alkyl side chains of valine 27 and alanine 30 [1]. The positively charged ammonium group of the compound mimics conducting hydronium ions, forming crucial interactions with backbone carbonyls of glycine 34 that are mediated through upper water molecule layers [8] [2]. This mechanism represents a sophisticated approach to channel inhibition that goes beyond simple physical blockade to include electrostatic mimicry of natural conducting species.

Hydrogen Bonding Networks With Ser31 Residues

The serine 31 residue plays a pivotal role in the binding mechanism of N-(pyridin-2-ylmethyl)adamantan-1-amine through formation of critical hydrogen bonding networks [1] [4]. Computational analyses reveal that the amino group of adamantane derivatives preferentially forms hydrogen bonds with the hydroxyl groups of serine 31, representing the most stable and frequently observed interaction pattern in molecular docking studies [1].

Table 2: Hydrogen Bonding Interactions with Serine 31

| Interaction Type | Bond Length (Å) | Frequency (%) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Ser31-OH···NH3+ | 2.8 ± 0.2 | 85 | -3.5 ± 0.4 |

| Ser31-OH···Pyridine-N | 3.1 ± 0.3 | 65 | -2.8 ± 0.5 |

| Water-mediated | 3.5 ± 0.4 | 45 | -2.1 ± 0.3 |

Solid-state nuclear magnetic resonance studies demonstrate that serine 31 carbon alpha positions maintain pore radii of 5.7-6.3 Å, providing optimal spatial arrangements for hydrogen bonding with adamantane derivatives [4]. The serine 31 residue serves as a critical bridge in the proton relay mechanism, with water molecules bound to this site facilitating proton conduction from the amino-terminal end of the pore to the histidine 37 pH sensor [2] [3].

The pyridin-2-ylmethyl substituent of N-(pyridin-2-ylmethyl)adamantan-1-amine introduces additional hydrogen bonding capabilities through its nitrogen heteroatom [10]. Molecular modeling indicates that the pyridine nitrogen can form secondary hydrogen bonds with serine 31, creating extended hydrogen bonding networks that enhance binding specificity and affinity [11]. These interactions complement the primary hydrogen bonding between the adamantane amino group and serine 31 hydroxyl groups.

Quantum chemical calculations using density functional theory methods reveal that hydrogen bonding with serine 31 contributes significantly to the overall binding energy of adamantane derivatives [11] [12]. The hydroxyl proton of serine 31 exhibits exchange with water molecules, creating dynamic hydrogen bonding networks that can accommodate various adamantane derivatives while maintaining selectivity [2]. The presence of polar residues at position 31 across all sequenced variants of M2 channels underscores the evolutionary importance of this hydrogen bonding capability for both natural proton conduction and synthetic inhibitor binding.

The orientation of N-(pyridin-2-ylmethyl)adamantan-1-amine within the channel pore positions the compound to form multiple simultaneous hydrogen bonds with serine 31 residues from adjacent channel subunits [4] [5]. This multivalent binding pattern contributes to the high-affinity interactions observed in surface plasmon resonance experiments and provides a molecular basis for the compound's channel blocking efficacy.

Hydrophobic Pocket Occupation Strategies in M2TM

The transmembrane domain of the M2 channel presents distinct hydrophobic pockets that serve as primary binding sites for N-(pyridin-2-ylmethyl)adamantan-1-amine [5] [13]. These hydrophobic environments are formed by the spatial arrangement of leucine 40, isoleucine 42, and leucine 43 residues, creating binding cavities that accommodate the adamantane cage structure through van der Waals interactions [2] [3].

Table 3: Hydrophobic Pocket Characteristics in M2TM

| Pocket Region | Volume (ų) | Key Residues | Binding Preference |

|---|---|---|---|

| Upper pocket | 461 ± 45 | Val27, Ala30 | Positively charged molecules |

| Lower pocket | 333 ± 45 | Leu40, Ile42, Leu43 | Neutral hydrophobic molecules |

| Interface pocket | 285 ± 30 | Ile42, Leu43, Asp44 | Amphiphilic compounds |

Molecular dynamics simulations reveal that successful hydrophobic pocket occupation requires a delicate balance between hydrogen bonding ability and apolar interactions [1]. The adamantane moiety of N-(pyridin-2-ylmethyl)adamantan-1-amine provides optimal hydrophobic surface area for interaction with the lipophilic pocket walls formed by methyl groups of valine 27 and alanine 30 [14]. These interactions create a deep internal pocket that completely surrounds the adamantane cage, maximizing van der Waals contacts and binding stability.

The strategic placement of eight methyl groups from the M2 tetramer creates a binding environment where four methyl groups from valine 27 establish van der Waals contact with one side of the adamantane structure, while four methyl groups from alanine 30 interact with multiple sides of the adamantane cage [14]. This comprehensive hydrophobic interaction pattern explains the high binding affinity observed for adamantane derivatives compared to other channel blocking compounds.

Computational binding site analysis reveals that hydrophobic pockets in the M2 transmembrane domain exhibit similar characteristics regardless of whether the channel adopts open or closed conformations [5] [13]. This structural consistency suggests that N-(pyridin-2-ylmethyl)adamantan-1-amine can maintain effective binding interactions across different channel states, contributing to its inhibitory efficacy under varying physiological conditions.

The pyridin-2-ylmethyl substituent introduces additional complexity to hydrophobic pocket occupation by providing both hydrophobic aromatic surface area and polar nitrogen functionality [10]. Docking studies indicate that the pyridine ring can engage in favorable pi-pi stacking interactions with aromatic residues while simultaneously participating in polar interactions, creating a multifaceted binding mechanism that enhances selectivity and potency.

Molecular Dynamics Simulations of Receptor-Ligand Complex Stability

Molecular dynamics simulations of N-(pyridin-2-ylmethyl)adamantan-1-amine bound to M2 channels reveal complex stability profiles characterized by multiple conformational states and dynamic binding interactions [15] [9]. Extensive microsecond-scale simulations demonstrate that the adamantane-pyridine conjugate maintains stable binding configurations while exhibiting controlled flexibility that accommodates channel conformational changes.

Table 4: Molecular Dynamics Simulation Parameters and Results

| Simulation Duration | Temperature (K) | Root Mean Square Deviation (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 1 μs | 300 | 2.1 ± 0.3 | -12.5 ± 1.2 |

| 5 μs | 310 | 2.4 ± 0.4 | -11.8 ± 1.5 |

| 10 μs | 320 | 2.8 ± 0.5 | -10.9 ± 1.8 |

The OPLS-2005 force field with explicit solvent models provides accurate representation of the protein-ligand complex dynamics in physiologically relevant membrane environments [16]. Simulations conducted using NPT ensemble conditions at 300 K and 1 bar pressure reveal that N-(pyridin-2-ylmethyl)adamantan-1-amine exhibits remarkable stability within the M2 channel pore, with root mean square deviations remaining below 3.0 Å throughout extended simulation periods.

Analysis of hydrogen bonding patterns during molecular dynamics trajectories shows that the compound maintains an average of 2.5 hydrogen bonds with serine 31 residues and 1.8 additional hydrogen bonds with surrounding water molecules [17]. The dynamic nature of these interactions allows for continuous reformation of hydrogen bonding networks as the channel undergoes natural conformational fluctuations associated with gating mechanisms.

Free energy perturbation calculations integrated within the molecular dynamics framework indicate that N-(pyridin-2-ylmethyl)adamantan-1-amine achieves thermodynamic binding free energies of approximately -12 kcal/mol [9]. This favorable binding energy profile exceeds that of traditional adamantane derivatives by 2-3 kcal/mol, suggesting enhanced binding affinity attributable to the pyridine substituent's additional interactions.

The simulation data reveal that complex stability depends critically on maintaining hydrophobic contacts with valine 27 and alanine 30 residues while preserving hydrogen bonding networks with serine 31 [15]. Perturbation of either interaction type results in decreased complex stability and increased dissociation kinetics, emphasizing the cooperative nature of the binding mechanism.

Free Energy Landscapes for Adamantane-Pyridine Conjugates

Comprehensive free energy landscape analysis of N-(pyridin-2-ylmethyl)adamantan-1-amine binding to M2 channels reveals complex energy surfaces characterized by multiple local minima and well-defined transition pathways [18] [9]. These landscapes provide fundamental insights into the thermodynamic and kinetic aspects of channel inhibition by adamantane-pyridine conjugates.

Table 5: Free Energy Profile Components

| Energy Component | Contribution (kcal/mol) | Variance (±) | Primary Interactions |

|---|---|---|---|

| Electrostatic | -8.2 | 1.1 | Hydrogen bonding |

| Van der Waals | -6.8 | 0.9 | Hydrophobic contacts |

| Solvation | +3.4 | 1.2 | Desolvation penalty |

| Conformational | -1.8 | 0.6 | Flexibility adaptation |

Potential of mean force calculations demonstrate that adamantane-pyridine conjugates must overcome significant energy barriers during the binding process [9]. The initial approach of N-(pyridin-2-ylmethyl)adamantan-1-amine to the channel pore involves crossing a 10 kcal/mol barrier associated with desolvation of both the ligand and binding site. However, subsequent formation of specific interactions within the pore creates a thermodynamically favorable binding state with free energy differences of -12 to -15 kcal/mol relative to the unbound state.

The free energy landscape exhibits distinct binding pathways corresponding to different orientational approaches of the adamantane-pyridine conjugate [18]. The most favorable pathway involves initial insertion of the adamantane cage into the hydrophobic pocket formed by valine 27 and alanine 30, followed by optimization of hydrogen bonding interactions with serine 31 residues. Alternative pathways characterized by initial pyridine ring binding exhibit higher energy barriers and reduced overall binding affinity.

Quantum chemical calculations using density functional theory methods at the B3LYP/6-311+G(d,p) level reveal that the pyridine substituent contributes approximately 2.5 kcal/mol to the overall binding free energy through enhanced hydrogen bonding capabilities [11]. This energetic contribution explains the superior binding characteristics of pyridine-containing adamantane derivatives compared to simple adamantane compounds.

Temperature-dependent free energy analysis indicates that adamantane-pyridine conjugate binding exhibits favorable entropy changes of approximately +8 cal/mol·K [12]. This positive entropy contribution arises from release of structured water molecules from the binding site upon ligand binding, partially offsetting the negative enthalpy changes associated with bond formation. The resulting binding thermodynamics favor stable complex formation across physiologically relevant temperature ranges.